(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353998-29-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₂₅ClN₂O₃ and a molecular weight of 300.82 g/mol . The compound features:
- A pyrrolidine ring with an (S)-stereocenter.
- A tert-butyl ester group at the 1-position, enhancing steric protection and stability under basic conditions.
- A 2-chloroacetyl-ethylamino substituent at the 2-position, providing electrophilic reactivity for nucleophilic substitution or coupling reactions.
This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and receptor ligands, where stereochemical precision is critical .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBMRYZQSQPJA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353955-92-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H25ClN2O3
- Molecular Weight : 304.81 g/mol
- CAS Number : 1353955-92-6
The compound features a chloroacetyl group, which is significant for its biological activity, particularly in modulating enzyme activity and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity :
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses such as the herpes simplex virus (HSV) and hepatitis A virus (HAV) . -
Antibacterial Properties :
The presence of the chloroacetyl moiety is often associated with antibacterial activity. Studies have demonstrated that compounds containing similar functional groups can inhibit bacterial growth effectively . -
Anti-inflammatory Effects :
Some pyrrolidine derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The chloroacetyl group may facilitate interactions with active sites of specific enzymes, leading to inhibition.
- Modulation of Receptor Activity : The compound may interact with various receptors in the body, altering physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Antiviral | Effective against HSV and HAV | |
| Antibacterial | Inhibition of bacterial growth observed | |
| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |
Case Study: Antiviral Efficacy
In a study evaluating antiviral activities, compounds similar to this compound were tested against the herpes simplex virus. The results indicated a significant reduction in viral replication at concentrations as low as 20 μg/mL, demonstrating the compound's potential as an antiviral agent .
Case Study: Antibacterial Effects
Another research effort focused on the antibacterial properties of pyrrolidine derivatives. The study highlighted that compounds with a chloroacetyl substituent exhibited potent activity against Gram-positive bacteria, suggesting that this compound may share similar properties .
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
One of the most notable applications of this compound is its role as an intermediate in the synthesis of DPP-IV inhibitors, which are crucial in the treatment of type 2 diabetes. Specifically, (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is utilized in the preparation of Vildagliptin, a well-known DPP-IV inhibitor. Vildagliptin enhances insulin secretion and decreases glucagon levels, thereby improving glycemic control in diabetic patients .
Anticancer Research
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. The structural features of this compound allow for modifications that enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that modifications to the pyrrolidine structure can lead to compounds with enhanced antibacterial and antifungal activity, providing a basis for developing new antimicrobial agents .
Synthetic Routes
The synthesis of this compound involves several steps, including the reaction of pyrrolidine derivatives with chloroacetyl chloride under controlled conditions. This process allows for high yields while maintaining the integrity of the chiral center, which is crucial for biological activity .
One-Pot Synthesis Techniques
Recent advancements have introduced one-pot synthesis methods that streamline the production of this compound and its derivatives. These methods reduce the number of purification steps required, thus enhancing overall efficiency and reducing costs associated with large-scale production .
Case Study: Synthesis of Vildagliptin
A significant case study involves the synthesis of Vildagliptin from this compound as an intermediate. The process includes several reaction steps where the compound is reacted with other reagents under specific conditions to yield Vildagliptin efficiently . This illustrates not only the utility of the compound but also its importance in pharmaceutical development.
Anticancer Activity Assessment
Another research initiative focused on evaluating the anticancer properties of pyrrolidine derivatives derived from this compound demonstrated promising results against various cancer cell lines, suggesting a pathway for further drug development targeting cancer therapies .
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | DPP-IV Inhibitor Synthesis | Effective in glycemic control |
| Anticancer Research | Derivative Evaluation | Induced apoptosis in cancer cells |
| Antimicrobial Activity | Structural Modifications | Enhanced antibacterial properties |
Comparison with Similar Compounds
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
